N-(1-ethyl-1H-pyrazol-5-yl)-3-nitrobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-5-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: N-(1-ethyl-1H-pyrazol-5-yl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-5-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe to study various biological processes and pathways, especially those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the target molecules, leading to the desired biological effect. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide: This compound shares a similar pyrazole core but has additional functional groups that may confer different biological activities.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, used in various synthetic and biological applications.
Uniqueness
N-(1-ethyl-1H-pyrazol-5-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H12N4O3 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H12N4O3/c1-2-15-11(6-7-13-15)14-12(17)9-4-3-5-10(8-9)16(18)19/h3-8H,2H2,1H3,(H,14,17) |
InChI Key |
MDITXNKZBRBSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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